Journal Name:Polymer Science, Series B
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.mtchem.2023.101629
The dendrite growth and side reactions of Zn anodes severely impair the performance of aqueous rechargeable Zn metal batteries. Although various artificial protective layers (APLs) have been developed to address these issues, the engineering of multifunctional APLs at the molecular level remains a challenge. Herein, a strategy of manipulating the Lewis acid–base interactions at the molecular level within metal-organic frameworks (MOFs) was conducted to optimize the Zn2+ diffusion, deposition, and reaction behaviors for stabilizing Zn anodes. A series of APLs based on isostructural UiO-66 type MOFs with different functional groups (–NH2, –OH, –SO3H, and –COOH) were developed to systematically study the influence of different host-guest interactions for zinc deposition. The results show that the more Lewis base chemical groups result in the improved ability of MOFs in trapping Zn2+, transporting Zn2+, accelerating the desolvation of Zn2+, regulating pH values, and decreasing the side reactions, rendering suppressed dendrite growth. Thus, UiO-66-2COOH shows the best performance in regulating Zn2+ deposition, delivering an excellent Zn plating/stripping cycling of up to 2700 h at 1 mAh/cm2 and 1600 h at 5 mAh/cm2, as well as full cells with remarkably improved C-rate and cycling performance.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-06-06 , DOI:
10.1016/j.mtchem.2023.101587
The effect of prelithiation using passivated lithium metal powder (PLMP) pressed onto SiCx anodes is reported for NMC-811‖ SiCx cells with high energy mass loadings. The effect of prelithiation degree and storage time after cell assembly on the formation and growth of the solid electrolyte interphase (SEI) was elucidated by impedance spectroscopy (EIS) and operando solid-state 7Li nuclear magnetic resonance (NMR) spectroscopy, which allowed determining the optimal storage period for the prelithiated cells. The galvanostatic intermittent titration technique (GITT) was used to compare apparent Li+ diffusion coefficients in prelithiated and non-prelithiated SiCx electrodes. Furthermore, we show that the electrochemical performance of NMC-811‖ SiCx cells can be dramatically improved by prelithiation using PLMP. In particular, cycle life at 80% state of health (SoH) is almost tripled, increasing from 80 to 228 cycles. Moreover, X-ray photoelectron spectroscopy (XPS) and energy dispersive X-ray (EDX) analysis show that the composition of the cathode electrolyte interphase (CEI) is also markedly modified compared with non-prelithiated reference cells. In particular, the amount of LixPFyOz species is reduced as prelithiation using PLMP promotes a more effective SEI layer on the SiCx electrode, richer in LiF and Li3PO4, and richer in organic components that probably also contribute to the enhanced cycling stability.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-11 , DOI:
10.1016/j.mtchem.2023.101624
Multifunctional conductive hydrogels have triggered extensive research interest owing to their potential in artificial intelligence, human motion detection, soft electronic skins, and energy storage. However, unattainable reusable properties and unsatisfactory environmental tolerance seriously hinder potential applications in these emerging fields. Herein, an anti-freezing, anti-drying, and recyclable conductive hydrogel has been successfully prepared by integrating silk fibroin (SF) into polyvinyl alcohol (PVA)/glycerin (Gly)/lithium chloride (LiCl) hydrogel. Silk fibroin provides a variety of physical interactions for the construction of polymer hydrogels due to its abundant binding sites (–COO–, –NH2, and –OH) on its peptide chain. The obtained SPGL (SF/PVA/Gly/LiCl) hydrogels demonstrate outstanding anti-freezing properties (below −70 °C) and excellent anti-drying properties (17.4% weight loss after 30 days). Meanwhile, the prominent remolding property allows the SPGL hydrogel to be recycled, and the ionic conductivity of the remolded hydrogel remains at 84.7%. The important roles of Gly and LiCl in inhibiting the freezing and dehydration of hydrogels have been further revealed by density functional theory (DFT) simulations at the molecular scale. The SPGL hydrogel-based strain sensors possess relatively high sensitivity with a gauge factor (GF) of 2.18, enabling them to monitor human motions precisely, including macro movements and micro movements. Furthermore, we designed a circuit diagram with the sensor to detect human motion in real-time. In addition, the SPGL hydrogel-based supercapacitors display favorable cycle stability (88.5% capacitance retention after 10,000 cycles) and excellent energy density of 15.4 μWh cm−2 at a power density of 50 μW cm−2. The strain sensors and supercapacitors also have anti-freezing and anti-drying properties, maintaining excellent sensing and electrochemical properties even in extreme environments. Therefore, these SPGL hydrogel-based soft electronics have promising applications in health monitoring, human motion detection, human-machine interactions, and energy storage.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-01 , DOI:
10.1016/j.mtchem.2023.101627
Zinc oxide/ functionalized multiwalled carbon nanotube (ZnO/f-MWCNT) composite was synthesized in two simple steps. In the first step, MWCNT was functionalized using acid refluxing method and in the second step, ZnO/f-MWCNT composite was synthesized in situ via hydrothermal route. Next, possibility of the ZnO/f-MWCNT composite as a hybrid energy storage device was explored through detailed electrochemical and other required investigations. Aiming to real-life applications, a symmetric supercapacitor device was also fabricated followed by detailed performance evaluation. In the last part, energy harvesting possibilities of the ZnO/f-MWCNT composite through the fabrication of a piezoelectric nanogenerator (PENG) was also explored. To do so, ZnO/f-MWCNT/ polyvinylidene fluoride (PVDF) composite films with varying wt% of the filler (i.e. ZnO/f-MWCNT) were prepared. The structural, morphological, compositional, electrochemical and electrical attributes of both the materials were thoroughly investigated. Highest specific capacitance obtained from this ZnO/f-MWCNT electrode was 794 F/g (at 1 A/g) with a power density of 4152 W/kg (at 50 A/g). The PENG device yielded an open circuit voltage of ∼80 V with a power density of 72 kW/m3.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-01 , DOI:
10.1016/j.mtchem.2023.101628
All-inorganic perovskite quantum dots (QDs) as high-quality materials for backlight display are still limited by their own low stability. Herein, the crystallization of CsPbBr3 (CPB) QDs in a glass matrix was promoted by modifying the glass network structure with alkaline earth metals (Mg, Ca, Sr, Ba). What's more, a washing-heat treatment cycle strategy was used to optimize the best-modified sample (CPB–Mg). Among them, CPB-12Mg (add 12% MgO) showed a high photoluminescence quantum yield (PLQY = 62%) after the cycling process. More surprisingly, the six-step washing-heat treated-sample (CPB–12Mg-6) showed excellent stability. When CPB-12Mg-6 was irradiated for 240 h at 60°C, 90% relative humidity (RH), and 880 W/m2 blue light power (60°C, 90% RH, 880 W/m2), the original 90% fluorescence emission could still be maintained. Subsequently, a series of CPB-12Mg-6/CsPbBr1.5I1.5@PS light conversion films were prepared by the master batch blending method. The backlight conversion film for liquid crystal display (LCD) achieves a wide color gamut that covers 126% of the NTSC 1953 and 93.6% of the Rec.2020 standard. This innovative washing-heat treatment cycle strategy provides a new idea for improving the stability of perovskite quantum dots.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-06-08 , DOI:
10.1016/j.mtchem.2023.101603
The continuous proliferation of antibiotics in the environment has led to tremendous growth of multiresistant bacteria. This has increased the interest in sustainable solutions for their degradation and mineralization. Historically, the sulfonamide antibiotics have been employed for longest for treatment of bacterial and protozoan infections and are considered as the first systemically used antibiotics. These are poorly biodegradable which leads to bioaccumulation, biomagnification and increasing the antibiotic resistance of bacteria in marine ecosystems. The advanced oxidation processes (AOPs) have received highest attention for degradation of antibiotics owing to strong oxidation capability and mineralization capacity. Among photocatalysts, semiconductor heterojunctions as Z-scheme and S-scheme heterojunctions have been most effective owing to high charge carrier separation, better charge transfer and superior photo-redox potential. This review focuses on high performance photocatalytic degradation and mineralization of various sulfonamide antibiotics using heterojunction photocatalysts. The heterojunction properties, band structures and thermodynamic feasibilities of reactive oxygen species are also explained. The review also presents the degradation routes, intermediates and most probable reactions involved during their mineralization of sulfonamide antibiotics. Very few review reports on sulfonamide antibiotics removal have been summarized with more focus on biodegradation and adsorption only. However, this review presents in-depth discussion on relationship of photocatalytic heterojunctions and sulfonamides degradation mechanism and pathways. This review also critically analyzes the insights of heterojunctions band structure and band match transformation for achieving maximum and hydroxyl and superoxide radicals. The ecotoxicity or biotoxicity of degradation intermediates is also discussed in detail. Finally, future outlook viewpoints and proposed research directions to provide deep insights into improved mineralization and biotoxicity by innovations in designing of novel heterojunctions and reaction engineering are critically discussed.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-20 , DOI:
10.1016/j.mtchem.2023.101647
Phenylboronic acid functionalized high-crystallinity fluorescent covalent organic framework (BA@COF), which can be applied for rifamycin antibiotics and water sensing, and for rifamycin antibiotics adsorption, was synthesized for the first time. To effectively form BA@COF by post-synthetic modification, a fluorescent COF (COF–OMe) was prepared using deep-eutectic solvent as solvent without using catalyst. The BA@COF showed good fluorescence property and adsorption capacity, which owned superior effects in detecting and adsorbing rifampicin, rifapentine, and rifabutin. The results of fluorescence quenching mechanisms showed that internal filtration effect, dynamic quenching, and photoinduced electron transfer were the major mechanisms. Moreover, mainly due to the pore selectivity of BA@COF, hydrogen bonding, and π-π interaction, BA@COF showed good selectivity for three antibiotics. Finally, a dual-function platform based on BA@COF was successfully developed for sensing and adsorbing three antibiotics from various samples. Besides, BA@COF also showed good effect to detect water amount in ethanol (0.1−50%, v/v).
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.mtchem.2023.101636
Obtaining pure enantiomers is crucial since the two enantiomers of chiral compounds can exhibit vastly different optical, biological, and pharmacological properties. Two mixed enantiomers can cause serious problems in their medical and sensory applications. Efficient chiral purification methods can greatly enhance industries such as medicine, food, and material synthesis. This review provides an overview of achieving single chirality through crystallization methods, specifically spontaneous chiral symmetry breaking in non-equilibrium crystallization systems and deracemization in near-equilibrium crystallization systems. For spontaneous chiral symmetry breaking, we described the establishment of the key mechanism which is known as stereo-selective secondary nucleation, and the development of the preferential crystallization technique for producing single chirality products from achiral or racemic solutions. Additionally, we thoroughly summarized two reliable techniques for deracemization, namely, attrition-induced deracemization and temperature cycling-induced deracemization. Moreover, a comprehensive overview of chiral symmetry breaking and deracemization in crystallization, with a focus on the underlying processes, mechanisms, and strategies for achieving process control, was also presented. Ultimately, this work also highlights the potential applications of chiral symmetry breaking and deracemization in crystallization, such as enantiopure drug production, chiral nanocrystal synthesis, and the study of the origin of homochirality in nature.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-06-06 , DOI:
10.1016/j.mtchem.2023.101575
Metal oxides have long been used as charge transport layers in thin film solar cells due to their suitable energy band levels, high charge carrier mobilities, and excellent long-term stability. One example is non-stoichiometric nickel oxide (NiOx), a hole transport material which can be deposited in a conformal, scalable, and solvent-free manner via sputtering. However, sputtered NiOx has only ever been combined with spin-coated perovskite films in perovskite solar cells (PSCs). Here we report the fabrication of the first co-evaporated PSCs with sputtered NiOx as the hole transport layer. We reveal how the amount of argon gas used during sputtering affects important physical properties such as hole conductivity, visible light transmittance, and suitability of the NiOx surface for perovskite nucleation and growth. Optimized sputtering conditions led to CH3NH3PbI3 (MAPbI3) PSCs with an 18.6% power conversion efficiency (PCE), which was further increased to 19.5% by adding a spiro-TTB interlayer between NiOx and MAPbI3. We also show that removing the NiOx annealing step only reduced the device PCE by 1%, paving the way toward low-temperature deposition of metal oxide transport layers. This work exhibits the versatility of NiOx sputtering and perovskite evaporation as a powerful combination for solvent-free and low-temperature fabrication of highly efficient PSCs.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-01 , DOI:
10.1016/j.mtchem.2023.101613
Current methods for tuning the taper angle of photosensitive polyimide (PSPI) often require additional equipment or materials, and has limited achievable angle tuning range while maintaining resolution. To overcome these limitations, a positive tone chemically amplified photosensitive polyimide (p-CA-PSPI) was prepared from tert-butylcarbonate-protected polyimide (t-Boc-PI), photoacid generator (PAG), other additives, and solvent. By optimizing the protection ratios of t-Boc-PI resins, the p-CA-PSPI achieved a high film retention rate and wide processing window. The photo-patterning conditions were able to manipulate the sidewall profile and taper angle within the range of 11–53°, maintaining a resolution of 3 μm for patterns with taper angles higher than 28° at 1.5 μm film thickness, by controlling the acid diffusion. The thermally cured polyimide films demonstrated excellent mechanical properties, including a tensile strength of 95.7 MPa, tensile modulus of 2.9 GPa, and elongation at breakage of 24.2%, high thermal stability with a glass transition temperature of 343 °C, decomposition temperature of 409 °C, and good chemical resistance. This novel taper angle tuning method has the potential to optimize the internal stress of semiconductor devices and advance the development of display devices, MEMs, and multifunctional electronics that require a single package containing multiple or unique taper profiles.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |